Ganirelix acetate

Overview

Description

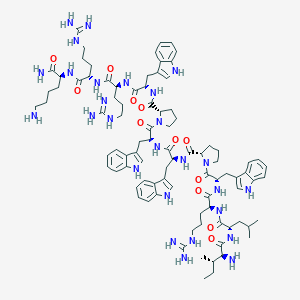

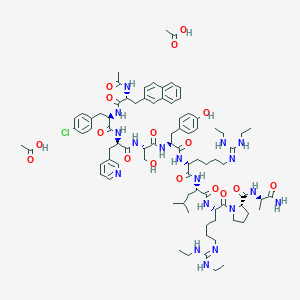

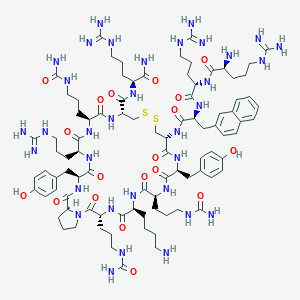

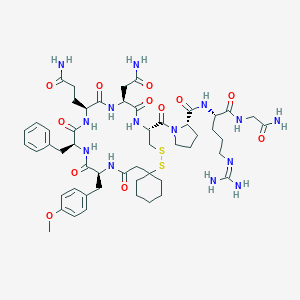

Ganirelix Acetate is a synthetic decapeptide with high antagonistic activity against naturally occurring gonadotropin-releasing hormone (GnRH) . It is used with other medicines to treat infertility in women .

Synthesis Analysis

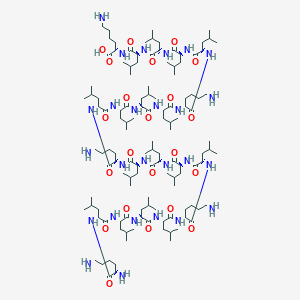

Ganirelix is a synthetic decapeptide linked with nine different amino acids . The amino acid composition of Ganirelix is assayed by carrying out acid hydrolysis with 6 mol L −1 hydrochloric acid solution containing 1% phenol at 100°C for 24 h and derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate reagent solution .Molecular Structure Analysis

Ganirelix is a synthetic decapeptide, with a molecular mass of 1570.4 Da . It has substitutions at positions 1, 2, 3, 6, 8, and 10 .Chemical Reactions Analysis

The method provided has a detection limit low enough to be applied to the detection of this compound .Physical And Chemical Properties Analysis

This compound is supplied as a colorless, sterile, ready-to-use, aqueous solution intended for subcutaneous administration only . It has high aqueous solubility, high stability, and high receptor-binding affinity .Scientific Research Applications

1. Efficacy in Controlled Ovarian Hyperstimulation

Ganirelix acetate has shown efficacy in preventing premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation (COH), as demonstrated in a phase III trial. The study compared ganirelix with leuprolide acetate and found comparable outcomes in terms of the number of oocytes retrieved and pregnancy rates, with ganirelix having a shorter duration and fewer injections (Fluker et al., 2001).

2. Application in IVF for Poor Responders

Ganirelix has been studied as an alternative to microdose GnRH agonist protocols in in vitro fertilization (IVF) cycles for poor responders. A randomized study showed that ganirelix was as effective as the microdose protocol, potentially offering cost and convenience benefits (Schmidt et al., 2005).

3. Impact on Oocyte and Embryo Quality

Research indicates that this compound does not compromise embryo quality and is associated with high pregnancy rates in oocyte donation protocols. This suggests that ganirelix does not adversely affect oocyte or embryo quality (Vlahos et al., 2005).

4. Flexibility in Scheduling IUI Cycles

Ganirelix, combined with oral contraceptive pretreatment, has been used to schedule intrauterine insemination (IUI) cycles, showing good results and avoiding excessive LH suppression. This suggests its utility in flexible scheduling of fertility treatments (Meldrum et al., 2008).

5. Comparison with Other GnRH Antagonists

Comparative studies of ganirelix with other GnRH antagonists like cetrorelix acetate show similar efficacy in preventing LH surges during ART, with ganirelix requiring fewer injections and having a similar safety profile (Wilcox et al., 2005).

Mechanism of Action

Target of Action

Ganirelix acetate primarily targets the gonadotropin-releasing hormone (GnRH) receptors on the pituitary gonadotroph . These receptors play a crucial role in the regulation of the reproductive system. The primary function of GnRH is to stimulate the synthesis and secretion of two key hormones involved in reproduction: luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .

Mode of Action

This compound acts as a competitive antagonist to GnRH . It binds to the GnRH receptors on the pituitary gonadotroph, blocking the action of endogenous GnRH . This results in a rapid and reversible suppression of LH and FSH secretion .

Biochemical Pathways

By blocking the GnRH receptors, this compound modulates the hypothalamic-pituitary-gonadal axis . This leads to a decrease in the secretion of LH and FSH from the pituitary gland . The suppression of these hormones prevents the premature surge of LH, thereby controlling ovulation and preventing the release of immature eggs .

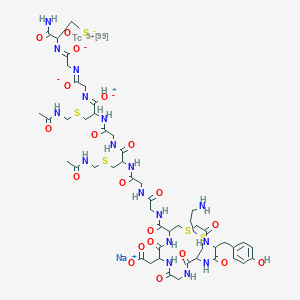

Pharmacokinetics

This compound exhibits a high bioavailability of 91.1% . Following administration, it is the major compound present in the plasma (50–70% of total radioactivity in the plasma) up to 4 hours . It is excreted in the urine (17.1–18.4% of the administered dose) up to 24 hours . The elimination half-life of this compound is approximately 16.2 hours .

Result of Action

The primary result of this compound’s action is the prevention of premature ovulation during controlled ovarian hyperstimulation . By suppressing the secretion of LH and FSH, it prevents the premature surge of LH that could lead to the release of immature eggs . This makes it particularly useful in assisted reproduction techniques, such as in vitro fertilization .

Action Environment

Environmental factors can influence the action of this compound. For instance, the use of GnRH antagonists like this compound can be affected by the hormonal profiles that occur across the menstrual cycle . Additionally, the effects of individual sex hormones on physiological systems can also influence the action of this compound . More research is needed to fully understand the impact of environmental factors on the action, efficacy, and stability of this compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBICQMTCPFEBS-SATRDZAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H121ClN18O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1690.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129311-55-3 | |

| Record name | Ganirelix acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129311553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GANIRELIX ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U7906FQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

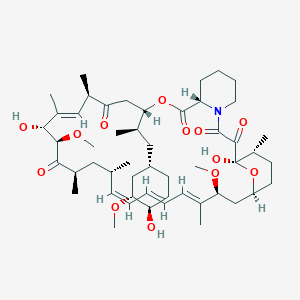

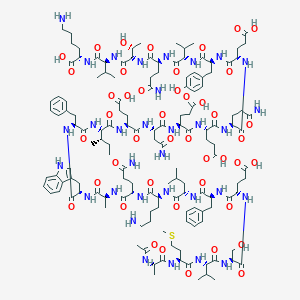

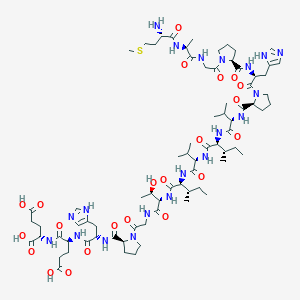

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Ganirelix acetate is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist. [] It competitively binds to the GnRH receptors in the anterior pituitary gland. [] This binding prevents the natural GnRH from binding and, consequently, inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). [] This suppression of FSH and LH is rapid and reversible, making it useful in controlling ovarian hyperstimulation during assisted reproductive technologies. []

A: While the provided abstracts don't contain specific spectroscopic data, a key structural feature is the incorporation of NG,NG'-dialkylhomoarginine (hArg(R)2) at position 8, specifically hArg(Et)2 in this compound. [] This substitution is crucial for its high potency while maintaining low histamine-releasing activity compared to other GnRH antagonists with Arg in position 6. []

A: Studies show that this compound can rapidly reduce estradiol (E2) levels in women undergoing controlled ovarian hyperstimulation for ART. [] This is particularly beneficial for women at risk of developing ovarian hyperstimulation syndrome (OHSS), as elevated E2 levels are a predisposing factor. []

A: this compound, along with cetrorelix, represents a newer generation of GnRH antagonists used in IVF. [] They offer potential advantages over GnRH agonists, including shorter treatment duration, lower gonadotropin requirements, improved patient convenience, and reduced cost. [] Studies have explored various protocols, including:

- Comparison with Cetrorelix acetate: Both drugs are considered equally effective for preventing premature LH surges in flexible IVF protocols. []

- Delayed-start protocol: An original protocol using this compound with medroxyprogesterone acetate and high-dose gonadotropin showed promise in patients with poor ovarian response or poor-quality embryos. [] It significantly improved the number of mature oocytes, fertilization rates, good blastocyst formation, and live birth rates compared to previous cycles. []

A: Studies indicate that this compound does not negatively affect oocyte maturation, fertilization rates, or embryo quality. [] Even in women at risk of OHSS where this compound was used to rapidly decrease E2 levels, oocyte maturation, fertilization, and embryo quality remained comparable to control groups. []

A: Some studies suggest that oral contraceptive pretreatment in women undergoing controlled ovarian stimulation with this compound might lead to low serum LH levels and reduced ovarian response in a subset of patients. [] Further research is needed to fully understand the impact of varying estradiol patterns on this compound's efficacy.

A: While the provided abstracts don't focus on adverse effects, this compound is generally well-tolerated. [] It exhibits a comparable safety profile to other GnRH antagonists like Cetrorelix. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)